molecular formula C15H21NO3S B016581 Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate CAS No. 67443-54-3

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

Cat. No.: B016581
CAS No.: 67443-54-3
M. Wt: 295.4 g/mol
InChI Key: LNQCTGMKUOHMFO-UHFFFAOYSA-N
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Description

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate (CAS 67443-54-3) is a specialized thiocarbamate derivative of phenylacetate. It is primarily utilized in oncology and apoptosis research, as highlighted by its inclusion in Santa Cruz Biotechnology’s catalog for tumor suppression studies . Structurally, it features a diethylthiocarbamoyl group (-SCSNEt₂) attached to the phenyl ring of ethyl phenylacetate, distinguishing it from simpler esters like ethyl phenylacetate (CAS 101-97-3). This modification enhances its bioactivity, particularly in modulating cellular pathways related to programmed cell death .

Properties

IUPAC Name

ethyl 2-[3-(diethylcarbamothioyloxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-4-16(5-2)15(20)19-13-9-7-8-12(10-13)11-14(17)18-6-3/h7-10H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQCTGMKUOHMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)OC1=CC=CC(=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497580
Record name Ethyl {3-[(diethylcarbamothioyl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67443-54-3
Record name Ethyl {3-[(diethylcarbamothioyl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate involves several steps:

Chemical Reactions Analysis

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2.1. Proteomics Research

One of the primary applications of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate is in proteomics, where it acts as a biochemical tool for the study of protein interactions and modifications. This compound can be utilized to label proteins or peptides, facilitating their detection and quantification through mass spectrometry and other analytical methods .

2.2. Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in drug development. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for further studies in drug formulation and delivery systems.

2.3. Organic Synthesis

This compound can be employed as an intermediate in organic synthesis processes. Its ability to undergo various chemical reactions makes it useful for synthesizing other complex organic molecules .

3.1. Labeling Techniques in Proteomics

A study demonstrated the effectiveness of using this compound for labeling proteins in complex biological samples. The research highlighted its stability under various conditions and its compatibility with mass spectrometric analysis, providing reliable quantification of protein levels .

3.2. Synthesis of Bioactive Compounds

Another case study focused on the synthesis of bioactive compounds using this compound as a starting material. Researchers reported successful yields of target compounds, showcasing its utility in developing new pharmaceuticals .

Mechanism of Action

The mechanism of action of Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Ethyl Phenylacetate (CAS 101-97-3)

  • Structure: Lacks the thiocarbamoyl group; composed of a phenylacetic acid esterified with ethanol.
  • Applications: Widely used in fragrances (fruity, sweet notes) , food flavoring (e.g., fermented bean paste ), and pest control as a volatile attractant .
  • Synthesis: Produced chemically via esterification of phenylacetic acid with ethanol using acid catalysts (e.g., SO₄²⁻/ZrO₂/La³⁺; 90% yield ) or biologically via Hansenula anomala (864 mg/L in 72 hours ).

Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

  • Structure : Contains an acetylated β-keto group (C12H14O3) .

Fluorinated Derivatives

  • Examples: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 81580-50-9) and ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate .
  • Key Differences : Fluorine substituents enhance metabolic stability and bioavailability, making these compounds relevant in drug development.

Functional and Pharmacological Comparisons

Compound Key Functional Group Primary Applications Bioactivity Highlights
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate Thiocarbamoyl Apoptosis research, oncology Modulates tumor suppression pathways
Ethyl Phenylacetate Ester Fragrance, flavoring, pest control Non-toxic; GRAS (Generally Recognized As Safe) status in food
Sodium Phenylacetate Carboxylate salt Hyperammonemia treatment, cancer therapy Lowers blood ammonia; induces tumor differentiation
Phenyl Ethyl Phenyl Acetate Branched ester Perfumery (50% in DPG) Stable in formulations; no reported therapeutic use

Bioproduction Efficiency

Compound Method Yield Key Advantage
Ethyl Phenylacetate Hansenula anomala 864 mg/L in 72h Sustainable; avoids toxic reagents
Sodium Phenylacetate Chemical synthesis Not specified Scalable for clinical use

Physicochemical Properties

  • Ethyl Phenylacetate: Density: 1.033 g/cm³ (with ethanol mixtures ). Refractive Index: 1.498–1.502 .

Biological Activity

Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H17N1O2S1\text{C}_{13}\text{H}_{17}\text{N}_{1}\text{O}_{2}\text{S}_{1}

The compound features a phenylacetate core with a diethylthiocarbamoyl group, which may contribute to its biological activity. Understanding the structure is crucial for elucidating its pharmacological effects.

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes that are involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of phenylacetates, including this compound, inhibited histone deacetylases (HDACs), which are implicated in cancer progression. The inhibition of HDACs leads to increased acetylation of histones and affects gene expression related to cell cycle regulation and apoptosis .
  • Antioxidant Activity Assessment : Research conducted by Pharmacology Reports evaluated the antioxidant capacity of various phenylacetate derivatives. This compound exhibited significant free radical scavenging activity, indicating its potential use as a protective agent against oxidative damage .
  • Anti-inflammatory Potential : A study focusing on inflammatory models showed that this compound reduced pro-inflammatory cytokine levels, suggesting its role in modulating immune responses .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
Enzyme InhibitionInhibits HDACs leading to altered gene expressionJournal of Medicinal Chemistry
Antioxidant PropertiesSignificant free radical scavenging activityPharmacology Reports
Anti-inflammatory EffectsReduces pro-inflammatory cytokinesClinical Immunology

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of phenylacetic acid derivatives with diethylthiocarbamoyl groups under acidic or catalytic conditions. For example, analogous methods involve using diethyl sulfate and potassium carbonate in polar solvents (e.g., toluene or dichloromethane) at 50–80°C for 6–12 hours . Solvent choice significantly impacts yield due to solubility differences; dichloromethane and ethyl acetate are preferred for their ability to dissolve thiocarbamoyl intermediates . Catalysts like sulfuric acid or rare earth compounds may enhance esterification efficiency but require careful pH control to avoid side reactions .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H} and 13C^{13}\text{C} NMR, is critical for confirming the ester and thiocarbamoyl functional groups. The free-induction decay (FID) signal at 300 MHz can resolve peaks corresponding to the phenylacetate backbone and diethylthiocarbamoyl substituents . Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is effective for purity assessment, with fragmentation patterns identifying key ions (e.g., m/z 121 for the phenylacetate moiety) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The compound is soluble in dichloromethane, ethyl acetate, and toluene but should be stored at -20°C in airtight, light-resistant containers to prevent hydrolysis of the thiocarbamoyl group . Prior to use, equilibrate the compound to room temperature under nitrogen to minimize moisture absorption.

Advanced Research Questions

Q. How can biocatalytic methods be optimized for this compound production compared to chemical synthesis?

  • Methodological Answer : Biocatalysis using yeast strains like Hansenula anomala offers a "greener" alternative, leveraging esterifying enzymes for higher specificity. For example, phenylacetic acid tolerance and enzyme activity can be optimized by adjusting pH (5.5–6.5) and incubation temperature (28–32°C) during fermentation . Compared to chemical methods, biocatalysis reduces toxic byproducts but may require longer reaction times (72 hours for ~864 mg/L yield). Combinatorial screening of microbial strains and precursor feeding (e.g., L-phenylalanine) can further enhance productivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in apoptosis-inducing activity (e.g., tumor suppression vs. null results) may arise from differences in cell line sensitivity or compound purity. Researchers should:

  • Validate purity via HPLC (>98%) and confirm absence of cytotoxic contaminants (e.g., residual solvents) .
  • Use dose-response assays (e.g., 10–100 µM range) across multiple cell lines (e.g., HeLa, MCF-7) with Annexin V/PI staining to quantify apoptosis .
  • Compare results with positive controls (e.g., cisplatin) and replicate under standardized hypoxia/normoxia conditions .

Q. How can researchers design experiments to investigate the sensory or olfactory interactions of this compound in complex mixtures?

  • Methodological Answer : Apply Feller’s additive model to study perceptual interactions with co-occurring esters (e.g., ethyl hexanoate or ethyl phenylacetate). Prepare binary mixtures at concentration ratios reflecting natural matrices (e.g., 1:1 to 1:10) and measure detection thresholds via gas chromatography-olfactometry (GC-O). For instance, a 0.10 theoretical-to-actual threshold ratio indicates synergistic effects, requiring recalibration of sensory evaluation protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate
Reactant of Route 2
Ethyl 3-(O-Diethylthiocarbamoyl)phenylacetate

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